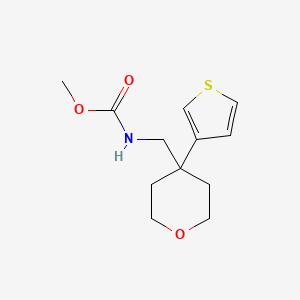

methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of reagents such as LiAlH4 . In a typical procedure, the reagent is added to a Schlenk flask and flushed with argon gas. Tetrahydrofuran (THF) is then added and stirred at 0°C. The ester is added dropwise over 10 minutes, and the suspension is stirred until complete formation of the alcohol is indicated by TLC analysis .Molecular Structure Analysis

The molecular structure of “methyl ((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate” is complex, involving a tetrahydropyran ring attached to a thiophene ring via a methyl group. Tetrahydropyran itself is a six-membered ring containing five carbon atoms and one oxygen atom .Chemical Reactions Analysis

Tetrahydropyran, a component of the compound, can react with alcohols to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions. The alcohol can later be restored by acid-catalyzed hydrolysis .Scientific Research Applications

Synthesis and Reactivity

Methyl ((4-(Thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)carbamate-related compounds have been a focal point in synthetic organic chemistry, particularly in the development of new heterocyclic compounds. For instance, studies by Mohareb et al. (2004) and others have demonstrated the utility of related carbamate compounds in synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives through reactions with various active methylene reagents (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). This showcases the versatility of carbamate compounds in constructing complex molecular architectures essential for pharmaceutical and material science applications.

Antitumor and Antimicrobial Activities

Compounds structurally related to this compound have been evaluated for their biological activities, including antitumor and antimicrobial effects. Research by Gomha, Edrees, & Altalbawy (2016) on bis-pyrazolyl-thiazoles incorporating the thiophene moiety revealed promising antitumor activities against hepatocellular carcinoma cell lines (Gomha, Edrees, & Altalbawy, 2016). Additionally, Bhat, Shalla, & Dongre (2015) developed methyl-7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates showing significant in vitro antibacterial and antifungal activity, demonstrating the potential of carbamate derivatives in developing new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

Catalysis and Material Science

In material science and catalysis, derivatives of this compound have been explored for their potential utility. For instance, Balalaie, Sheikh‐Ahmadi, & Bararjanian (2007) demonstrated the use of tetra-methyl ammonium hydroxide as a catalyst for synthesizing tetrahydrobenzo[b]pyran derivatives, emphasizing the role of such compounds in facilitating green chemistry processes (Balalaie, Sheikh‐Ahmadi, & Bararjanian, 2007).

Mechanism of Action

Target of Action

The primary targets of the compound “methyl N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}carbamate” are currently unknown. This compound is structurally similar to other thiophene derivatives , which have been used in pharmaceutical testing . .

Biochemical Pathways

Without specific information on the compound’s targets and mode of action, it’s difficult to accurately summarize the biochemical pathways that this compound might affect. Thiophene derivatives have been involved in a variety of biochemical pathways in previous research .

properties

IUPAC Name |

methyl N-[(4-thiophen-3-yloxan-4-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-15-11(14)13-9-12(3-5-16-6-4-12)10-2-7-17-8-10/h2,7-8H,3-6,9H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNJOPMUQIDQTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NCC1(CCOCC1)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B2453670.png)

![1-(3-Chloro-4-methoxyphenyl)-4-[(2-fluorophenyl)methyl]pyrazine-2,3-dione](/img/structure/B2453674.png)

![dimethyl 1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate](/img/structure/B2453679.png)

![diethyl 2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2453685.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(trifluoromethyl)phenyl)piperazine-1-carboxamide](/img/structure/B2453689.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(4-methoxyphenyl)benzamide](/img/structure/B2453690.png)